molecular formula C17H21NO4 B13057084 Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13057084
M. Wt: 303.35 g/mol
InChI Key: FIQIFVVEPZKZFS-UHFFFAOYSA-N
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Description

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with oxygen and nitrogen heteroatoms. The spiro[4.5]decane core is substituted with a benzyl carboxylate group at position 2 and a formyl group at position 2.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c19-11-15-10-18(13-17(15)6-8-21-9-7-17)16(20)22-12-14-4-2-1-3-5-14/h1-5,11,15H,6-10,12-13H2

InChI Key

FIQIFVVEPZKZFS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN(CC2C=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzyl 4-carboxyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate.

    Reduction: Benzyl 4-hydroxyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its ability to interact with biological membranes and other macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Spiro Core

4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-89-2)
  • Molecular Formula: C₁₇H₂₁NO₄ (MW: 303.35 g/mol)
  • Key Features: Replaces the formyl group with a benzoyl moiety and introduces a methyl group at position 6.
  • Applications : Likely used in drug discovery for its stability and aromatic interactions .
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate (CAS: 2028342-01-8)
  • Molecular Formula: C₁₇H₂₃NO₃ (MW: 289.4 g/mol)
  • Key Features : Substitutes the formyl group with a methyl ester. The ester group increases hydrolytic stability but reduces electrophilicity, limiting its utility in nucleophilic addition reactions compared to the formyl analog .

Heteroatom Modifications

Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 170465-15-3)
  • Key Features : Incorporates three nitrogen atoms (1,3,8-triaza), enhancing basicity and hydrogen-bonding capacity. The ketone at position 4 offers distinct reactivity for reductions or condensations.
  • Applications: Potential use in kinase inhibitors due to nitrogen-rich scaffolds .
Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride (CID: 71305236)
  • Molecular Formula : C₁₆H₂₂N₂O₂ (MW: 274.36 g/mol)
  • Key Features: Contains two nitrogen atoms (positions 2 and 6), forming a hydrochloride salt. The charged nature improves aqueous solubility, making it suitable for intravenous formulations .

Functional Group Additions and Protections

tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1824023-95-1)
  • Key Features : Features a Boc-protected amine and a hydroxyethyl side chain. The Boc group facilitates controlled deprotection in multistep syntheses, while the hydroxyl group allows for glycosylation or phosphorylation .
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 2090868-18-9)
  • Molecular Formula: C₁₀H₁₇NO₃ (MW: 199.25 g/mol)
  • Key Features : Simplifies the structure with a carboxylic acid at position 4, increasing polarity and enabling salt formation for enhanced bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate (Target Compound) Not explicitly given ~317.3 (estimated) Formyl, benzyl carboxylate Electrophilic reactivity for derivatization
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₇H₂₁NO₄ 303.35 Benzoyl, methyl Lipophilic; drug discovery
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate C₁₇H₂₃NO₃ 289.4 Methyl ester Hydrolytic stability
Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride C₁₆H₂₂N₂O₂ 274.36 Diazaspiro, hydrochloride salt High aqueous solubility
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid C₁₀H₁₇NO₃ 199.25 Carboxylic acid Polar; salt formation for bioavailability

Research Findings and Implications

  • Reactivity : The formyl group in the target compound enables Schiff base formation or nucleophilic additions, distinguishing it from ester or carboxylic acid derivatives .
  • Biological Interactions : Nitrogen-rich analogs (e.g., triaza or diaza derivatives) show enhanced binding to biological targets like enzymes or receptors due to hydrogen-bonding capabilities .
  • Solubility and Stability : Hydrochloride salts and polar substituents (e.g., carboxylic acids) improve solubility, whereas benzoyl or benzyl groups enhance lipophilicity for CNS-targeting drugs .

Biological Activity

Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a compound notable for its unique spirocyclic structure, which integrates both nitrogen and oxygen heteroatoms within a bicyclic framework. Its molecular formula is C16H19N1O3C_{16}H_{19}N_{1}O_{3} with a molecular weight of approximately 303.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's structure allows for diverse chemical reactivity, especially due to the presence of functional groups such as formyl and carboxylate moieties. These functional groups can participate in various chemical transformations, leading to the synthesis of derivatives that may exhibit modified biological properties or enhanced activity.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Studies suggest that compounds within this structural class may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
  • Antidepressant Potential : Some derivatives have shown promise in preclinical models for treating depression, indicating a potential role in mental health therapies.
  • Enzyme Inhibition : Interaction studies have focused on the compound's binding affinities with various biological targets, including enzymes and receptors, which are critical for understanding its pharmacodynamics and pharmacokinetics.

Case Study 1: Antimicrobial Evaluation

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antidepressant Activity

In a behavioral study involving rodent models, derivatives of this compound were administered to assess their impact on depressive-like behaviors. The results indicated a reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to standard treatments.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds based on their structural features and biological activities:

Compound NameStructural FeaturesBiological ActivityUniqueness
Benzyl 4-hydroxymethyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylateHydroxymethyl group instead of formylAntimicrobialDifferent functional group leading to varied activity
1-Oxa-3-azaspiro[4.5]decane derivativesLacks formyl group; different nitrogen positioningAntidepressant potentialStructural variation alters pharmacological profile
8-Oxa-2-azaspiro[4.5]decaneSimplified structure without benzyl or formyl groupsLimited biological data availableBasic framework lacking complex substituents

This table illustrates how variations in functional groups and structural configurations can lead to distinct biological properties and applications, emphasizing the uniqueness of this compound within its class.

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